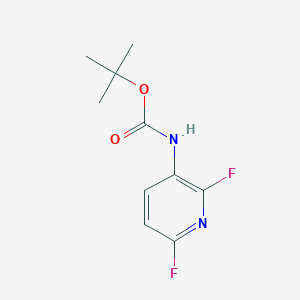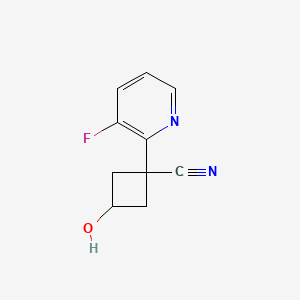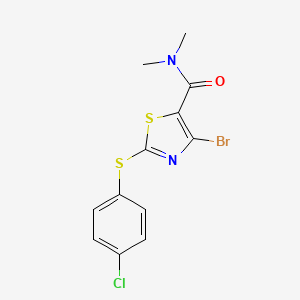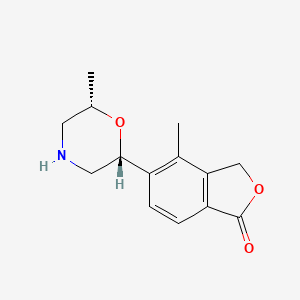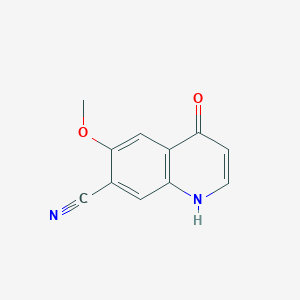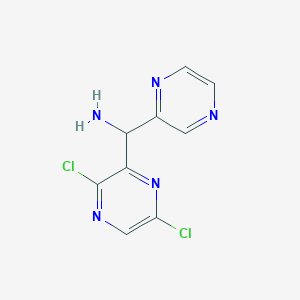
(3,6-Dichloropyrazin-2-yl)(pyrazin-2-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,6-Dichloropyrazin-2-yl)(pyrazin-2-yl)methanamine is a chemical compound with the molecular formula C10H7Cl2N3 It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,6-Dichloropyrazin-2-yl)(pyrazin-2-yl)methanamine typically involves the reaction of 3,6-dichloropyrazine with pyrazin-2-ylmethanamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form .
Analyse Des Réactions Chimiques
Types of Reactions
(3,6-Dichloropyrazin-2-yl)(pyrazin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium azide in DMF at elevated temperatures (80-100°C).
Major Products Formed
Oxidation: Formation of oxidized derivatives such as pyrazine N-oxides.
Reduction: Formation of reduced derivatives such as pyrazine amines.
Substitution: Formation of substituted pyrazine derivatives with various functional groups.
Applications De Recherche Scientifique
(3,6-Dichloropyrazin-2-yl)(pyrazin-2-yl)methanamine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs.
Materials Science: The compound can be used as a building block in the synthesis of advanced materials, including polymers and coordination complexes.
Chemical Biology: It is used as a probe in biochemical assays to study enzyme activities and protein-ligand interactions.
Industrial Applications: The compound may be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (3,6-Dichloropyrazin-2-yl)(pyrazin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Chloropyrazin-2-yl)methanamine: A similar compound with one chlorine atom instead of two.
(3,6-Dichloropyrazin-2-yl)methanol: A related compound with a hydroxyl group instead of an amine group.
(3,6-Dichloropyrazin-2-yl)amine: A compound with an amine group directly attached to the pyrazine ring.
Uniqueness
(3,6-Dichloropyrazin-2-yl)(pyrazin-2-yl)methanamine is unique due to the presence of two pyrazine rings and two chlorine atoms, which may confer distinct chemical and biological properties. The combination of these structural features may enhance its reactivity and potential as a versatile building block in synthetic chemistry .
Propriétés
Formule moléculaire |
C9H7Cl2N5 |
|---|---|
Poids moléculaire |
256.09 g/mol |
Nom IUPAC |
(3,6-dichloropyrazin-2-yl)-pyrazin-2-ylmethanamine |
InChI |
InChI=1S/C9H7Cl2N5/c10-6-4-15-9(11)8(16-6)7(12)5-3-13-1-2-14-5/h1-4,7H,12H2 |
Clé InChI |
XSEIBWZIDGWBGD-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=N1)C(C2=NC(=CN=C2Cl)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


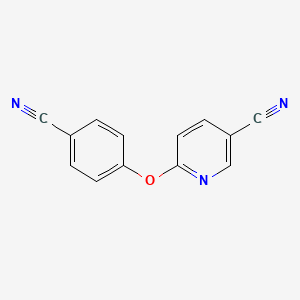
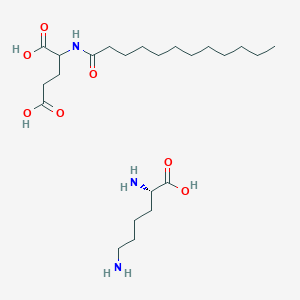
![tert-Butyl 2-bromo-6,7-dihydrofuro[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B12988145.png)
![1-Benzyl 9-(tert-butyl) 8,8-dimethyl-5-oxo-1,4,9-triazaspiro[5.5]undecane-1,9-dicarboxylate](/img/structure/B12988166.png)
![7-Fluoro-4-methyl-3-(methylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B12988179.png)
![6'-(2-(1-(Pyridin-2-ylmethyl)piperidin-4-yl)ethyl)spiro[cyClopropane-1,5'-[1,3]dioxolo[4,5-f]isoindol]-7'(6'H)-one hydroChloride](/img/structure/B12988183.png)
![tert-Butyl 2-methyl-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B12988185.png)
![Rel-(2S,3S)-bicyclo[2.2.2]octane-2,3-dicarboxylic acid](/img/structure/B12988186.png)

